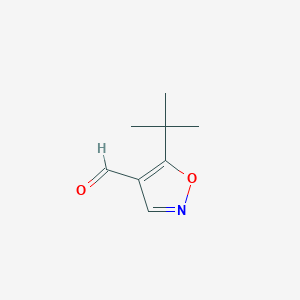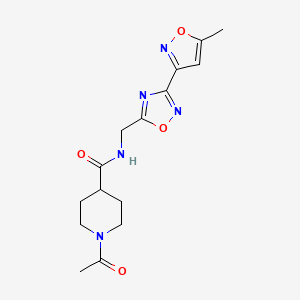![molecular formula C14H23NO6 B2373954 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid CAS No. 1093214-91-5](/img/structure/B2373954.png)
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1093214-91-5 . It has a molecular weight of 301.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(ethoxycarbonyl)piperidine-3-carboxylic acid . The InChI code for this compound is 1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)7-6-8-15(9-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 301.34 .Scientific Research Applications
Conformational Analysis
1-[(Tert-butoxycarbonyl)-3-(ethoxycarbonyl)piperidine-3-carboxylic acid and related compounds have been analyzed for their conformational properties. For example, a pipecolic acid-containing dipeptide adopts a type II' beta-turn conformation, demonstrating the potential of these compounds in understanding molecular structures and interactions (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Protected Amino Acids
Protected amino acids are crucial in peptide synthesis. Methods have been developed for synthesizing orthogonally protected amino acids using derivatives of 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid, indicating its role in the preparation of complex molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
Compounds like 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid have been utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, a process involving anilide formation, N(1)-protection, and intramolecular cyclization. This showcases its application in the synthesis of structurally complex molecules (Freund & Mederski, 2000).
Enantiomeric Purity in Synthesis
The enantiomeric purity of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been achieved through asymmetric synthesis, indicating the compound's importance in producing optically pure materials for pharmaceuticals and other applications (Xue et al., 2002).
Chiral Separation in Drug Precursors
Compounds related to 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid have been used in chiral separation processes, crucial in the preparation of drug precursors like Zidebactam. This highlights its role in ensuring the chiral purity of pharmaceutical ingredients (Rane et al., 2021).
Synthesis of Biologically Active Alkaloids
The versatility of compounds derived from 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid is demonstrated in the synthesis of biologically active alkaloids, showcasing its importance in medicinal chemistry (Passarella et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)7-6-8-15(9-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJCRBILFNENHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)


![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)
![5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B2373886.png)




![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)